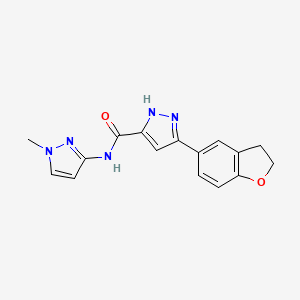
5-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzofuran ring fused with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives and pyrazole derivatives. The key steps may involve:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Formation of the Pyrazole Ring: This can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The benzofuran and pyrazole rings are then coupled through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo various substitution reactions, such as halogenation or alkylation, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or halogenating agents under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential bioactivity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide is not well-documented. based on its structure, it is likely to interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide: Lacks the N-(1-methyl-1H-pyrazol-3-yl) group.
N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide: Lacks the benzofuran ring.
Uniqueness
The uniqueness of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide lies in its combined benzofuran and pyrazole structures. This combination provides a unique set of chemical properties and potential biological activities that are not present in the individual components.
Properties
Molecular Formula |
C16H15N5O2 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methylpyrazol-3-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H15N5O2/c1-21-6-4-15(20-21)17-16(22)13-9-12(18-19-13)10-2-3-14-11(8-10)5-7-23-14/h2-4,6,8-9H,5,7H2,1H3,(H,18,19)(H,17,20,22) |
InChI Key |
RJDGYHMJTNRDAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11006274.png)
![N-[4-(1,1-Dioxido-1,2-thiazinan-2-YL)phenyl]-3-(1H-tetrazol-1-YL)-3-(3-thienyl)propanamide](/img/structure/B11006279.png)
![3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11006286.png)
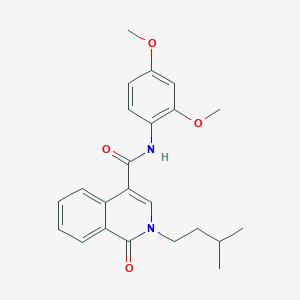
![(2S)-({[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11006289.png)
![1-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-3-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B11006290.png)
![6-(benzyloxy)-N-[2-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11006320.png)
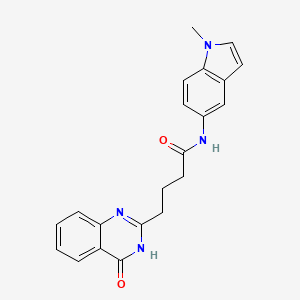
![N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B11006332.png)
![Methyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11006335.png)
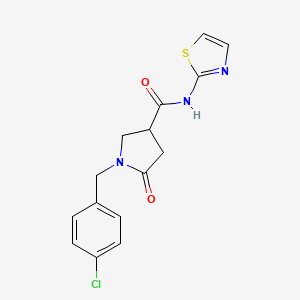
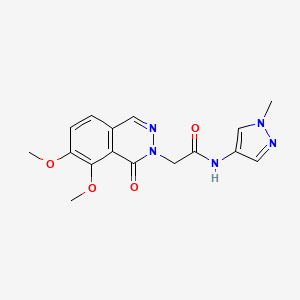
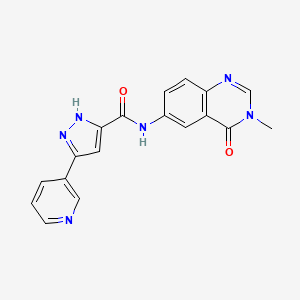
![N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B11006356.png)
